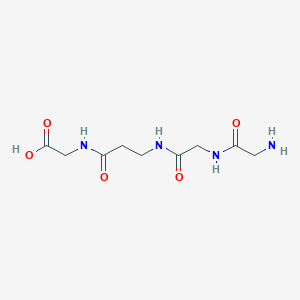

H-Gly-Gly-b-Ala-Gly-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-Gly-Gly-b-Ala-Gly-OH is a useful research compound. Its molecular formula is C9H16N4O5 and its molecular weight is 260.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the recommended synthesis protocols for H-Gly-Gly-β-Ala-Gly-OH, and how can purity be optimized?

- Methodology : Solid-phase peptide synthesis (SPPS) is preferred for sequence control. β-Ala introduces conformational flexibility, requiring coupling agents like HBTU/HOBt for efficient amide bond formation. Purification via reversed-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) is critical to isolate the tetrapeptide from deletion sequences. Purity should be validated using LC-MS and NMR (e.g., δH 1.3–1.5 ppm for β-Ala methylene protons) .

- Data Contradictions : Discrepancies in yield may arise from β-Ala’s reduced steric hindrance compared to α-amino acids. Optimize reaction time and temperature to mitigate premature cleavage.

Q. Which analytical techniques are most reliable for characterizing H-Gly-Gly-β-Ala-Gly-OH?

- Methodology :

- NMR : Assign backbone protons using 2D COSY and TOCSY to resolve overlapping signals (e.g., Gly-Gly motifs at δH 3.8–4.3 ppm). β-Ala’s unique chemical environment (δH 2.3–2.6 ppm for CH₂) distinguishes it from α-amino acids .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺: ~317.3 Da).

- Circular Dichroism : Assess secondary structure propensity in aqueous vs. organic solvents.

Q. How should researchers design stability studies for H-Gly-Gly-β-Ala-Gly-OH under physiological conditions?

- Methodology : Conduct accelerated degradation studies (pH 2–9, 37°C) with LC-MS monitoring. β-Ala’s resistance to proteolysis may enhance stability, but glycine-rich regions are prone to aggregation. Use dynamic light scattering (DLS) to quantify particulate formation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the conformational dynamics of H-Gly-Gly-β-Ala-Gly-OH?

- Methodology :

- Molecular Dynamics (MD) Simulations : Compare β-Ala’s torsional flexibility (ψ/φ angles) to α-Ala using AMBER or CHARMM force fields.

- NMR Relaxation Studies : Measure T₁/T₂ relaxation times to quantify backbone mobility in D₂O .

- Data Contradictions : Conflicting reports on β-Ala’s rigidity may stem from solvent polarity effects. Replicate experiments in varying dielectric environments.

Q. How can researchers validate the biological relevance of H-Gly-Gly-β-Ala-Gly-OH in peptide-ligand interaction studies?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the tetrapeptide on a CM5 chip to quantify binding kinetics with target proteins (e.g., collagen receptors).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding entropy driven by β-Ala’s flexibility.

Q. What approaches address reproducibility challenges in synthesizing H-Gly-Gly-β-Ala-Gly-OH across labs?

- Methodology :

- Interlaboratory Studies : Standardize SPPS protocols (e.g., resin type, deprotection times) via collaborative networks.

- Open Data Repositories : Share raw NMR/MS spectra in platforms like Zenodo to benchmark purity thresholds .

- Critical Analysis : Variability in β-Ala coupling efficiency (70–90%) may require pre-activation with DIPEA.

Q. Key Considerations

属性

分子式 |

C9H16N4O5 |

|---|---|

分子量 |

260.25 g/mol |

IUPAC 名称 |

2-[3-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoylamino]acetic acid |

InChI |

InChI=1S/C9H16N4O5/c10-3-7(15)12-4-8(16)11-2-1-6(14)13-5-9(17)18/h1-5,10H2,(H,11,16)(H,12,15)(H,13,14)(H,17,18) |

InChI 键 |

MOTORLNNDUAEKE-UHFFFAOYSA-N |

规范 SMILES |

C(CNC(=O)CNC(=O)CN)C(=O)NCC(=O)O |

序列 |

GGXG |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。